REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2[CH:6]=[CH:7][O:8][C:4]=2[CH:3]=1.[Li]CCCC.[CH3:16][C:17]1([CH3:28])[C:21]([CH3:23])([CH3:22])[O:20][B:19](OC(C)C)[O:18]1>O1CCCC1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2[CH:6]=[C:7]([B:19]3[O:20][C:21]([CH3:23])([CH3:22])[C:17]([CH3:28])([CH3:16])[O:18]3)[O:8][C:4]=2[CH:3]=1
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C=CO2)C=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
4.4 g
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Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)OC(C)C)C
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Type
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CUSTOM
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Details
|
stirred for 1.5 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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stirred for 1.5 h
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Duration
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1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was quenched by water (100 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C=C(O2)B2OC(C(O2)(C)C)(C)C)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |